Ethyl 5-amino-1-phenethylpyrazole-4-carboxylate

Beschreibung

Historical Context and Discovery

Ethyl 5-amino-1-phenethylpyrazole-4-carboxylate (CAS 252903-25-6) emerged from broader research into pyrazole derivatives, which gained momentum in the late 20th century due to their pharmacological potential. While its exact discovery timeline remains undocumented, its synthesis aligns with methodologies developed for analogous aminopyrazoles. For instance, the compound shares synthetic parallels with kinase inhibitors like RO3201195, a p38 MAP kinase inhibitor derived from 5-aminopyrazole scaffolds. Early synthetic routes for such compounds involved condensation reactions between hydrazines and α,β-unsaturated ketones, as described in Knorr-type pyrazole syntheses. The phenethyl substitution at the pyrazole N1 position distinguishes it from simpler analogs, a modification likely aimed at enhancing lipophilicity and target binding.

Nomenclature and Classification

Systematic IUPAC Name :

Ethyl 5-amino-1-(2-phenylethyl)-1H-pyrazole-4-carboxylate.

Molecular Formula : C₁₄H₁₇N₃O₂.

Classification :

- Core Structure : Pyrazole (a five-membered heterocycle with two adjacent nitrogen atoms).

- Subclass : 4-Carboxylate-substituted aminopyrazole.

- Functional Groups :

Table 1: Key Identifiers

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 252903-25-6 | |

| Molecular Weight | 259.30 g/mol | |

| XLogP3-AA | 2.5 | |

| Topological Polar SA | 70.1 Ų |

Structural Characteristics

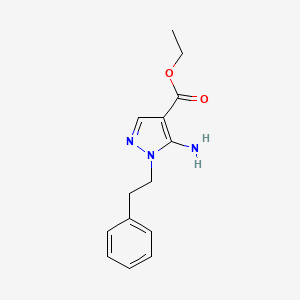

The compound’s structure (Fig. 1) features:

- A pyrazole ring with substituents at N1, C4, and C5.

- N1 Position : A phenethyl group (C₆H₅-CH₂-CH₂-), enhancing hydrophobic interactions.

- C4 Position : Ethoxycarbonyl (-COOEt), contributing to hydrogen-bonding capacity.

- C5 Position : Amino group (-NH₂), critical for forming hydrogen bonds with biological targets.

Key Structural Data :

- SMILES : CCOC(=O)C1=C(N)C(N(CCC2=CC=CC=C2))=N1.

- Hydrogen Bond Donors/Acceptors : 1 donor (NH₂), 4 acceptors (ester carbonyl, pyrazole nitrogens).

- Rotatable Bonds : 6, enabling conformational flexibility.

Table 2: Physical Properties

| Property | Value | Source |

|---|---|---|

| Density | 1.19 g/cm³ | |

| Melting Point | 94–98°C | |

| Boiling Point | 431.4°C (estimated) |

Position in the Aminopyrazole Family

Aminopyrazoles are prized for their dual hydrogen-bonding capacity and metabolic stability. This compound occupies a niche within this family due to:

- Phenethyl Modulation : Unlike simpler N1-aryl analogs (e.g., ethyl 5-amino-1-phenylpyrazole-4-carboxylate), the phenethyl group extends the molecule’s hydrophobic surface, potentially improving membrane permeability.

- Ester Functionality : The C4 ethoxycarbonyl group differentiates it from carboxylate or amide derivatives, influencing solubility and reactivity.

- Target Versatility : Similar 5-aminopyrazoles inhibit enzymes like p38 MAP kinase or succinate dehydrogenase, suggesting this compound’s utility in structure-activity relationship (SAR) studies.

Comparative Analysis with Analogues :

Eigenschaften

IUPAC Name |

ethyl 5-amino-1-(2-phenylethyl)pyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17N3O2/c1-2-19-14(18)12-10-16-17(13(12)15)9-8-11-6-4-3-5-7-11/h3-7,10H,2,8-9,15H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQQNKPOAHSWRAT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)CCC2=CC=CC=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20699955 | |

| Record name | Ethyl 5-amino-1-(2-phenylethyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20699955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

252903-25-6 | |

| Record name | Ethyl 5-amino-1-(2-phenylethyl)-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20699955 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Cyclization of β-Diketones with Phenethyl Hydrazine

One common method involves the reaction of β-diketones bearing an ethyl ester group with phenethyl hydrazine to form the pyrazole ring:

- Step 1: Synthesis of ethyl 4-oxopentanoate derivatives (β-keto esters).

- Step 2: Condensation with phenethyl hydrazine under reflux in ethanol or similar solvents.

- Step 3: Cyclization yields ethyl 1-phenethylpyrazole-4-carboxylate intermediates.

- Step 4: Amination at the 5-position is achieved by nitration followed by reduction or direct amination using suitable reagents.

This approach allows for the regioselective introduction of the phenethyl group at N-1 and the ethyl ester at C-4.

Amination Techniques

The 5-amino substituent is introduced through various methods:

- Direct Amination: Using ammonia or ammonium salts under catalytic conditions to substitute a leaving group at the 5-position.

- Reduction of Nitro Precursors: Nitration of the pyrazole ring at position 5 followed by catalytic hydrogenation or chemical reduction to the amino group.

- Use of Aminating Agents: Such as hydroxylamine derivatives or azides followed by rearrangement.

Esterification and Purification

Ethyl ester formation is generally achieved by esterification of the corresponding carboxylic acid or by using ethyl β-ketoesters as starting materials. Purification is typically done through recrystallization or chromatographic techniques.

Representative Experimental Data and Conditions

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| β-Ketoester + Phenethyl Hydrazine | Ethanol, reflux | 70–80 °C | 4–8 hours | 65–80 | Formation of pyrazole ring |

| Nitration of Pyrazole | HNO3 / H2SO4 or other nitrating agents | 0–5 °C | 1–2 hours | 70–75 | Selective nitration at 5-position |

| Reduction of Nitro Group | Pd/C, H2 or SnCl2 in acidic medium | Room temp or reflux | 2–6 hours | 80–90 | Conversion to 5-amino derivative |

| Esterification (if needed) | Acid + ethanol, acid catalyst (H2SO4 or HCl) | Reflux | 3–6 hours | 85–90 | Formation of ethyl ester |

Alternative Synthetic Routes and Patented Methods

While direct literature on this compound is limited, related pyrazole derivatives have been prepared using methods that can be adapted:

- Alkylation of Pyrazole Esters: Alkylation of 5-amino-1H-pyrazole-4-carboxylate esters with phenethyl halides under basic conditions to introduce the phenethyl group at N-1.

- Oxidative Chlorination and Substitution: As seen in patent CN106187894A, pyrazole carboxylate derivatives undergo chlorination and further substitution reactions, which can be tailored to introduce amino groups and phenethyl substituents.

- Use of Dimethyl Carbonate and Potassium Carbonate: For methylation and esterification steps under mild conditions, providing high purity intermediates.

Research Findings and Optimization

- Reaction Yields: Optimizing temperature and reaction times significantly affects yields, with moderate heating (70–120 °C) and reaction times of 4–10 hours being typical.

- Purity: Use of recrystallization and chromatographic purification enhances product purity, critical for pharmaceutical applications.

- Catalysts and Solvents: Choice of catalysts (e.g., Pd/C for reduction) and solvents (ethanol, dimethylformamide, diethylene glycol dimethyl ether) influences reaction efficiency and selectivity.

- Environmental and Safety Considerations: Use of greener solvents and mild conditions is encouraged to reduce hazardous waste.

Summary Table of Preparation Steps

| Step No. | Reaction Type | Starting Material | Reagents/Conditions | Product |

|---|---|---|---|---|

| 1 | Pyrazole ring formation | β-Ketoester + phenethyl hydrazine | Ethanol, reflux, 4–8 h | Ethyl 1-phenethylpyrazole-4-carboxylate |

| 2 | Nitration | Pyrazole ester | HNO3/H2SO4, 0–5 °C, 1–2 h | 5-Nitro derivative |

| 3 | Reduction | 5-Nitro pyrazole ester | Pd/C, H2 or SnCl2, RT or reflux, 2–6 h | This compound |

| 4 | Purification | Crude product | Recrystallization or chromatography | Pure target compound |

Analyse Chemischer Reaktionen

Ethyl 5-amino-1-phenethylpyrazole-4-carboxylate undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Ethyl 5-amino-1-phenethylpyrazole-4-carboxylate has several scientific research applications:

Wirkmechanismus

The mechanism of action of Ethyl 5-amino-1-phenethylpyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity or modulating their function . This interaction is often mediated through hydrogen bonding, hydrophobic interactions, and van der Waals forces .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Substituent Effects : The phenethyl group in the target compound provides a balance between lipophilicity and steric bulk, making it suitable for penetrating biological membranes . In contrast, the methyl group in the analog (C₇H₁₁N₃O₂) reduces molecular weight by 36%, favoring solubility but limiting membrane permeability .

- The 4-fluorobenzyl derivative (C₁₃H₁₄FN₃O₂) leverages fluorine’s electronegativity to enhance binding to aromatic receptors .

Biologische Aktivität

Ethyl 5-amino-1-phenethylpyrazole-4-carboxylate is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article reviews the synthesis, pharmacological properties, and biological mechanisms of action associated with this compound, drawing on recent research findings.

Chemical Structure

This compound has the following molecular structure:

- Molecular Formula : CHNO

- CAS Number : 1416346-62-7

Synthesis

The synthesis of this compound typically involves the cyclocondensation of hydrazines with appropriate carbonyl compounds, followed by esterification. The reaction conditions can vary, but common solvents include ethanol or methanol under reflux conditions.

Anticancer Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant anticancer properties. For instance, one study reported that related compounds showed potent antiproliferative effects against various human cancer cell lines, including HeLa (cervical), HT-29 (colon), and MDA-MB-231 (breast) cells. The IC values for these compounds were notably low, indicating strong inhibitory effects on cell growth and proliferation .

| Cell Line | IC (μM) |

|---|---|

| HeLa | 0.737 ± 0.05 |

| HT-29 | 1.194 ± 0.02 |

| A549 | Not specified |

| MDA-MB-231 | Not specified |

The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and inhibition of cell migration and colony formation. Specifically, it has been shown to significantly reduce mitochondrial membrane potential in a dose-dependent manner, leading to early apoptosis in treated cells .

Anti-inflammatory Properties

In addition to its anticancer activity, this compound has demonstrated anti-inflammatory effects. Compounds derived from pyrazole scaffolds often exhibit inhibition of cyclooxygenase (COX) enzymes, which are critical in the inflammatory process. Preliminary data suggest that derivatives can inhibit COX activity more effectively than standard anti-inflammatory drugs like celecoxib .

Case Studies

A notable case study involved the evaluation of various pyrazole derivatives for their anti-inflammatory and analgesic properties in murine models. The results indicated that certain derivatives not only reduced inflammation but also exhibited a favorable safety profile compared to existing therapies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.